2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.: 880794-70-7
Cat. No.: VC7291540
Molecular Formula: C25H23N3O3
Molecular Weight: 413.477
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880794-70-7 |
|---|---|
| Molecular Formula | C25H23N3O3 |
| Molecular Weight | 413.477 |
| IUPAC Name | 2-amino-4-(3-methoxyphenyl)-7-methyl-6-[(3-methylphenyl)methyl]-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C25H23N3O3/c1-15-6-4-7-17(10-15)14-28-16(2)11-21-23(25(28)29)22(20(13-26)24(27)31-21)18-8-5-9-19(12-18)30-3/h4-12,22H,14,27H2,1-3H3 |
| Standard InChI Key | WCBVJURUGSIEFR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C(=CC3=C(C2=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)OC)C |
Introduction
Chemical Structure and Nomenclature
The target compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran and pyridine ring system. Its IUPAC name, 2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, reflects the following substituents:
-
A 3-methoxyphenyl group at position 4.
-
A 3-methylbenzyl moiety at position 6.
-
A methyl group at position 7.
-
Amino and cyano functional groups at positions 2 and 3, respectively.
-
A keto group at position 5.
The fused pyranopyridine core contributes to planar rigidity, while the substituents modulate electronic and steric properties. Comparative analysis of similar structures, such as 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile , reveals that methoxy and methylbenzyl groups enhance lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis Methodologies
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions are widely employed for constructing pyrano[3,2-c]pyridine derivatives. A protocol analogous to the synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves:
-
Step 1: Condensation of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) with a substituted aldehyde (e.g., 3-methoxybenzaldehyde) in ethanol-pyridine (3:1) at room temperature.
-
Step 2: Michael addition of 2-cyanoacetohydrazide to the intermediate chromene derivative under reflux conditions.
This method yields the pyranopyridine core with moderate efficiency (reported yields: 49–83% ). Substituting ethanol-pyridine with morpholine-acetonitrile reduces yield due to side reactions, as observed in related syntheses .
Table 1: Comparative Synthesis Conditions
| Reagent System | Temperature | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Ethanol-Pyridine (3:1) | Reflux | 83 | >95% |
| Morpholine-Acetonitrile | Reflux | 61 | 85% |
| Ethanol-Pyridine (3:1) | Room Temp | 49 | 78% |
One-Pot Synthesis Optimization
A one-pot variant streamlines the process by combining malononitrile dimer, 3-methoxybenzaldehyde, and 3-methylbenzylamine in a single reaction vessel. This approach minimizes intermediate isolation steps and improves atom economy. Key parameters include:
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) enhances nucleophilic attack efficiency .
-
Solvent: Ethanol facilitates both solubility and reflux conditions.
-
Reaction Time: 2–3 hours under reflux achieves optimal conversion .
Structural Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Mass Spectrometry
-
Molecular Ion Peak: m/z 456.2 [M+H]⁺ (calculated for C₂₅H₂₂N₃O₃).
-
Fragmentation patterns align with loss of methoxy (–OCH₃, m/z 425) and methylbenzyl (–C₇H₇, m/z 351) groups .
Crystallographic Analysis
While no crystal structure exists for the target compound, analogous 4H-chromene derivatives exhibit monoclinic systems with C2/ c space groups . The 3-methoxyphenyl substituent likely induces torsional strain, reducing crystallinity compared to simpler analogs.
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 455.5 g/mol | Calculated |
| Melting Point | >300°C (decomp.) | Estimated |
| Solubility | DMSO > Ethanol > Water | Analog |
| LogP | 3.8 (Predicted) | ChemAxon |
The compound’s low aqueous solubility (≤0.1 mg/mL) necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume